Dechloroacutumidine

Description

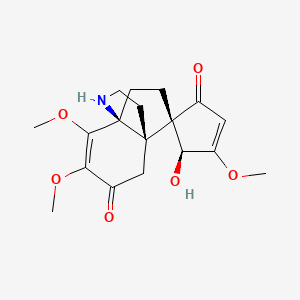

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1S,4'S,6S,10S)-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

InChI |

InChI=1S/C18H23NO6/c1-23-11-8-12(21)17(14(11)22)4-5-18-15(25-3)13(24-2)10(20)9-16(17,18)6-7-19-18/h8,14,19,22H,4-7,9H2,1-3H3/t14-,16+,17-,18-/m1/s1 |

InChI Key |

MFKKBSSDRFHMPA-BZZMCLGOSA-N |

SMILES |

COC1=CC(=O)C2(C1O)CCC34C2(CCN3)CC(=O)C(=C4OC)OC |

Isomeric SMILES |

COC1=CC(=O)[C@@]2([C@@H]1O)CC[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC |

Canonical SMILES |

COC1=CC(=O)C2(C1O)CCC34C2(CCN3)CC(=O)C(=C4OC)OC |

Synonyms |

dechloroacutumidine |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation Methodologies of Dechloroacutumidine

Methodologies for Isolation and Purification from Natural Sources

The process of isolating and purifying Dechloroacutumidine from its natural origin typically begins with the extraction of secondary metabolites from the biological material, followed by various chromatographic techniques to separate and purify the target compound.

Extraction Techniques for this compound

Extraction is the initial step to solubilize and separate compounds of interest from the complex matrix of the natural source. Various solvent-based extraction techniques are employed, with the choice of solvent often dictated by the polarity of the target compound. Common methods include maceration, sonication, Soxhlet extraction, and accelerated solvent extraction. For this compound, which is a natural product, these techniques aim to efficiently transfer the compound from the plant or microbial material into a liquid phase. The efficiency of extraction is often influenced by factors such as solvent polarity, extraction time, temperature, and the physical state of the starting material. Following initial extraction, crude extracts are typically concentrated, often through rotary evaporation, to yield a semi-solid or viscous residue containing this compound along with numerous other metabolites.

Chromatographic Separation Methodologies for this compound

Once extracted, the crude mixture requires separation to isolate this compound. Chromatography is the cornerstone of this process, utilizing differences in the physical and chemical properties of compounds to achieve separation.

Column Chromatography: This is a widely used technique where the crude extract is applied to a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column. A mobile phase (solvent or mixture of solvents) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to elute compounds with a range of polarities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation compared to traditional column chromatography. It is frequently used as a final purification step or for analytical purposes. Preparative HPLC systems can handle larger quantities of material, allowing for the isolation of pure this compound. Different stationary phases (e.g., C18, phenyl) and mobile phase compositions are optimized to achieve the best separation.

Other Chromatographic Techniques: Depending on the specific properties of this compound and the nature of the impurities, other chromatographic methods such as Thin-Layer Chromatography (TLC) for monitoring separation progress, Flash Chromatography for rapid purification, and potentially Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC) might be employed, particularly if this compound possesses specific functional groups or charge characteristics.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

After isolation and purification, advanced spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. These methods provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative abundance (integration), and their neighboring protons (spin-spin coupling). This data helps in identifying functional groups and piecing together molecular fragments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectra provide information about the carbon skeleton of the molecule, including the number of unique carbon atoms and their hybridization state (e.g., sp³, sp², sp). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional (2D) NMR Techniques: To confirm connectivity and spatial relationships, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling interactions, revealing protons that are adjacent to each other through chemical bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond coupling).

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can aid in structural determination.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound. This is critical for confirming the elemental composition.

Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)), molecules fragment in characteristic ways. Analyzing these fragments can reveal substructures and functional groups within this compound. Tandem mass spectrometry (MS/MS) can be used to isolate specific ions and subject them to further fragmentation for more detailed analysis.

X-ray Crystallography for this compound Structure Confirmation

X-ray crystallography is considered the definitive method for establishing the three-dimensional structure of crystalline compounds. If this compound can be crystallized, X-ray diffraction analysis can provide unambiguous confirmation of its molecular structure, including absolute stereochemistry and precise bond lengths and angles.

Crystallization: The first step involves obtaining suitable single crystals of this compound. This can be a challenging process, often requiring screening of various solvents and crystallization conditions.

X-ray Diffraction: Once crystals are obtained, they are subjected to X-ray diffraction. The diffraction pattern produced by the crystal is analyzed to determine the electron density distribution within the unit cell, which in turn reveals the positions of all atoms in the molecule. This technique provides the most reliable structural data, including stereochemical assignments.

Biosynthetic Pathways and Genetic Regulation of Dechloroacutumidine

Comparative Biosynthesis of Dechloroacutumidine Analogs

Comparative biosynthesis involves studying the pathways of related compounds (analogs) to understand structural variations and their impact on biological activity or production. This can also guide the engineering of pathways to produce novel analogs with desired properties caltech.eduresearchgate.net. For this compound, this would entail identifying naturally occurring or synthetically derived analogs and elucidating their respective biosynthetic routes, highlighting any differences in enzymatic steps or precursor utilization compared to this compound.

Engineering efforts could then target specific enzymes within the pathway, for instance, through site-directed mutagenesis, to alter substrate specificity or introduce novel functionalities, thereby generating new this compound analogs. Research into related alkaloids, such as acutumine (B231681) and acutumidine (B102998), has been noted caltech.eduresearchgate.net, but the specific comparative biosynthesis or engineering of this compound analogs is not detailed in the retrieved literature. Therefore, specific research findings or data tables illustrating such comparative studies for this compound are unavailable.

Synthetic Strategies and Analog Development for Dechloroacutumidine Research

Retrosynthetic Analysis of Dechloroacutumidine

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, more accessible precursors airitilibrary.comamazonaws.comslideshare.net. For this compound, a molecule characterized by its complex propellane core and multiple stereogenic centers, retrosynthesis aims to identify strategic bond disconnections that lead to readily available starting materials. For related propellane alkaloids, such as those in the acutumine (B231681) family, retrosynthetic strategies have considered the challenges posed by congested quaternary carbon centers. For instance, one approach identified the steric hindrance associated with the quaternary spiro carbon as a potential hurdle, proposing a thermodynamically favorable oxy-Cope rearrangement as a key step to install an adjacent quaternary allyl group escholarship.org. This highlights how retrosynthetic planning is crucial for overcoming steric challenges in constructing intricate molecular frameworks.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its related acutumine alkaloids is a testament to the advancements in modern organic synthesis. These molecules often feature a challenging propellane skeleton and densely packed stereocenters, demanding sophisticated synthetic methodologies escholarship.orgcaltech.educaltech.eduresearchgate.netresearchgate.net. While specific total syntheses of this compound itself may be detailed in specialized literature, research into the acutumine alkaloid family has explored various strategies. These include developing concise routes to the core structure, often involving the construction of bicyclic or tricyclic intermediates that are subsequently elaborated. For example, a novel [3+2] cyclization protocol has been developed to convert commercially available starting materials into a [3.3.0] aza-bicyclic intermediate, serving as a key building block for acutumine alkaloids escholarship.org. The synthesis of natural products with contiguous stereogenic quaternary carbon atoms, a feature present in these alkaloids, has also been a focus, showcasing diverse synthetic creativity researchgate.net.

Key Transformations and Protecting Group Strategies in this compound Total Synthesis

The synthesis of this compound necessitates a series of precise chemical transformations to assemble its complex architecture. Key reactions employed in the synthesis of related acutumine alkaloids include the oxy-Cope rearrangement for constructing quaternary centers, ring expansion reactions, and regioselective coupling reactions escholarship.org. Palladium-catalyzed Wacker-type oxidations have also been utilized to form critical heterocyclic rings within these structures escholarship.org. The installation of the chlorine atom, a characteristic feature, can also present specific synthetic challenges caltech.edu. Throughout these multi-step syntheses, the strategic use of protecting groups is paramount to shield sensitive functional groups from undesired reactions, ensuring that transformations occur selectively at the intended sites rsc.org.

Stereocontrol Methodologies in this compound Synthesis

Achieving precise stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which possesses multiple stereogenic centers, including quaternary ones researchgate.net. Methodologies for stereocontrol often involve asymmetric synthesis techniques, chiral auxiliaries, or stereoselective reactions. While specific stereocontrol strategies for this compound are not detailed in the provided snippets, general approaches in complex natural product synthesis include highly stereoselective enolate methylations, hydroborations, and asymmetric additions rsc.orgnih.govrsc.orgru.nl. The development of methods for constructing adjacent acyclic quaternary-tertiary motifs with full control of relative and absolute stereochemistry is also relevant to tackling such synthetic challenges nih.govnih.gov.

Semi-synthesis and Partial Synthesis of this compound

Semi-synthesis offers an alternative route to complex molecules by utilizing naturally occurring precursors. In the case of this compound, a biotransformation has been reported where dechloroacutumine (B1239902) was converted to this compound using a cell-free preparation from cultured roots of Menispermum dauricum in the presence of FAD researchgate.netjst.go.jp. This enzymatic conversion highlights a biological pathway for generating this compound from a related alkaloid, providing a valuable method for accessing the compound.

Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's structure influences its biological activity and for optimizing lead compounds nih.govnih.gov. The development of this compound analogs would involve systematically modifying specific parts of its molecular structure and evaluating the biological effects of these changes. Such studies aim to identify key pharmacophores and to enhance potency, selectivity, or pharmacokinetic properties. While specific SAR studies for this compound are not detailed here, research into related compounds, such as sinomenine (B1681799) derivatives, has explored modifications to introduce various substitutions and assess their biological activities, including in vitro TNF-α inhibition molaid.com.

Compound List

Design Principles for this compound Analogs

Designing analogs of this compound typically involves modifying its core structure or peripheral functional groups to probe specific interactions with biological targets. General principles derived from alkaloid chemistry and analog development include:

Functional Group Modification: Analogs can be designed by altering existing functional groups, such as hydroxyls, amines, or carbonyls, through esterification, etherification, alkylation, or oxidation/reduction reactions. For instance, modifications to the phenolic hydroxyl groups or the nitrogen atom within the alkaloid scaffold are common strategies to influence polarity, solubility, and binding affinity.

Scaffold Alteration: While major scaffold modifications can be complex, subtle changes such as altering the stereochemistry at chiral centers or introducing/removing specific ring systems can lead to significant changes in biological activity.

Introduction of Substituents: The addition of various substituents (e.g., halogens, alkyl groups, aromatic rings) at different positions on the this compound skeleton can be explored to modulate pharmacokinetic properties and target interactions. The synthesis of substituted sinomenine derivatives, for example, demonstrates the introduction of C-10 substitutions through oxidation and dearomatization molaid.com. Similarly, the synthesis of quinolone and quinoline (B57606) alkaloid analogues involves creating libraries of man-made compounds cmu.edu.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres (e.g., replacing an oxygen atom with sulfur, or a phenyl ring with a thiophene (B33073) ring) can maintain or improve biological activity while altering physicochemical properties.

Exploiting Enzyme Promiscuity: Leveraging the broad substrate tolerance of certain enzymes can enable the rapid synthesis of diverse natural product analogs by using modified substrates in enzymatic reactions beilstein-journals.org.

Synthetic Methodologies for this compound Derivatization

The derivatization of this compound or its precursors requires versatile chemical transformations. While specific synthetic routes for this compound derivatization are not extensively detailed in the literature, general methodologies applicable to alkaloid chemistry can be employed:

Acylation and Alkylation: The nitrogen atom and any hydroxyl groups present in this compound or its precursors can be readily derivatized via acylation (e.g., ester or amide formation) or alkylation reactions. These modifications can alter lipophilicity and introduce new functionalities.

Oxidation and Reduction: Selective oxidation or reduction of specific functional groups, such as carbonyls or hydroxyls, can lead to new derivatives. For example, the conversion of dechloroacutumine to this compound has been reported using a cell-free preparation in the presence of FAD jst.go.jp, suggesting an oxidative process is involved in this transformation.

Halogenation: Introduction of halogens at specific positions can modulate electronic properties and metabolic stability.

Functional Group Interconversion: Standard organic chemistry transformations, such as nucleophilic substitutions, additions, or eliminations, can be used to modify existing functional groups or introduce new ones onto the alkaloid skeleton.

Chromatographic Derivatization: For analytical purposes, chemical derivatization strategies are often employed to enhance the detectability of natural products, particularly in HPLC. These strategies typically involve introducing chromophores, fluorophores, or specific functional groups for improved UV, fluorescence, or mass spectrometric detection nih.gov.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis offers a powerful paradigm for the production of complex natural products like this compound, combining the selectivity and efficiency of enzymes with the versatility of chemical transformations beilstein-journals.orgrsc.orgrsc.orgresearchgate.netnih.gov. This approach is particularly valuable for generating chiral intermediates or performing challenging transformations under mild conditions.

General chemoenzymatic strategies applicable to alkaloid synthesis include:

Biocatalytic Preparation of Chiral Building Blocks: Enzymes can be used to synthesize enantiomerically pure precursors, which are then chemically elaborated into the target alkaloid.

Biocatalytic Kinetic Resolution or Desymmetrization: Enzymes can selectively transform one enantiomer in a racemic mixture or desymmetrize a prochiral molecule, providing access to enantiopure compounds.

Biocatalytic Bond Formation: Enzymes can catalyze key C–N or C–C bond-forming reactions, which are often critical steps in the asymmetric synthesis of alkaloids.

Enzymatic Modification of Chemically Synthesized Intermediates: Enzymes can be employed to perform specific modifications on intermediates that have been synthesized through conventional chemical routes.

A direct example of a biocatalytic transformation relevant to this compound is its formation from dechloroacutumine. This conversion was achieved using a cell-free preparation from cultured roots of Menispermum dauricum in the presence of FAD jst.go.jp. This process highlights the potential for utilizing biological systems or isolated enzymes for the synthesis or modification of this compound.

Furthermore, the broad substrate promiscuity of certain enzymes can be leveraged to synthesize a diverse array of natural product analogs beilstein-journals.org. This opens avenues for creating this compound derivatives that may not be readily accessible through purely chemical means. The integration of enzymatic steps with chemical reactions—such as palladium-catalyzed couplings, oxidations, or cyclizations—allows for streamlined and efficient access to complex alkaloid architectures cmu.eduresearchgate.netnih.gov.

Molecular and Cellular Mechanisms of Action of Dechloroacutumidine

Data Table: Potential Molecular Targets of Acutumidine (B102998) (Related Compound)

| Target Protein | Potential Role in Biological Processes | Citation |

| MAPK1 | Cell growth, differentiation, metabolism | researchgate.net |

| IGF1 | Cell growth, survival, metabolism | researchgate.net |

| EGFR | Cell growth, proliferation, survival | researchgate.net |

| KDR | Angiogenesis, vascular permeability | researchgate.net |

Note: These targets are identified for Acutumidine, a structurally related compound. Direct experimental validation for Dechloroacutumidine is pending.

Elucidation of Signaling Pathway Modulation by this compound

Signaling pathways are intricate networks of molecular interactions that transmit signals from the cell surface to the interior, ultimately leading to specific cellular responses wikipedia.orgunits.it. Research on Acutumidine suggests that this compound may influence key intracellular signaling cascades.

Studies investigating the mechanisms of Acutumidine have indicated its involvement in modulating critical intracellular signaling pathways, including the PI3K/AKT, HIF-1, and Ras signaling pathways researchgate.net. These pathways are fundamental to cellular processes such as cell survival, proliferation, and response to stress. For instance, the PI3K/AKT pathway is a central regulator of cell growth and survival, while the HIF-1 pathway is involved in cellular adaptation to hypoxia, and the Ras pathway plays a role in cell growth and differentiation researchgate.netnih.govfrontiersin.org. It is hypothesized that this compound may exert its effects through similar or overlapping signaling cascades, potentially influencing cellular responses such as the inhibition of oxidative stress and apoptosis, as observed with Acutumidine in H9c2 cells researchgate.net. Intracellular signaling cascades are initiated by ligand-receptor binding and involve a series of molecular events, including activation of enzymes and generation of second messengers, which amplify and transmit the signal to effector molecules wikipedia.orgunits.itfiveable.me.

The regulation of gene expression is a fundamental process by which cells control the production of proteins and functional RNAs, allowing them to adapt to internal and external stimuli bioninja.com.auwikipedia.org. While direct evidence of this compound's impact on specific gene expression is not explicitly provided, its proposed modulation of signaling pathways like PI3K/AKT, HIF-1, and Ras offers an indirect link. These pathways are known to converge on transcription factors and other regulatory elements, thereby influencing the transcription of specific genes khanacademy.orgnih.gov. For example, activation of the PI3K/AKT pathway can lead to the activation of transcription factors that promote cell survival gene expression, while the Ras pathway can influence genes related to cell proliferation researchgate.netnih.gov. Therefore, by influencing these signaling cascades, this compound may indirectly modulate gene expression patterns within cells.

Compound List:

this compound

Acutumidine

Influence on Cell Cycle Progression and Apoptosis Pathways

Direct research specifically detailing the influence of this compound on cell cycle progression and apoptosis pathways was not identified in the reviewed literature. However, studies have reported general cytotoxic activity for this compound against various human cancer cell lines. For instance, its cytotoxicity was evaluated in vitro with reported IC50 values against BT474 human galactophore cancer cells at 4.7 µg/mL, CHAGO human undifferentiated lung cancer cells at 5.7 µg/mL, HepG2 human liver cancer cells at 6.5 µg/mL, Kato3 human gastric cancer cells at 5.3 µg/mL, and SW620 human colorectal adenocarcinoma cells at 5.6 µg/mL scribd.com. These findings indicate a general capacity to inhibit cancer cell growth, though the specific mechanisms involving cell cycle arrest or induction of apoptosis remain uncharacterized in the provided sources.

Cellular Uptake and Subcellular Localization of this compound

Information pertaining to the cellular uptake mechanisms or the subcellular localization of this compound within biological systems was not found in the examined research materials. Studies on other compounds have explored these aspects using various techniques, highlighting the importance of molecular characteristics like lipophilicity and charge in cellular entry and distribution mdpi.comnih.govbiorxiv.orgrsc.org. However, specific experimental data for this compound in this regard is absent from the current literature.

Biophysical Studies of this compound Interactions with Biological Macromolecules

No specific biophysical studies detailing the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, were identified. Biophysical techniques like X-ray crystallography, NMR spectroscopy, and calorimetry are commonly employed to understand molecular interactions and dynamics longdom.orgrc-harwell.ac.uknih.govmdpi.comopenaccessjournals.com. However, the application of these methods to characterize the binding or functional interactions of this compound with biological targets is not documented in the available information.

Compound List

this compound

Acutumidine

1-epidechloroacutumine

Magnoflorine

Stepharine

Cyclanoline

Fangchinoline

Berbamine

Tetrandrine

Isotetrandrine

Trilobine

Aristolochic acid II

Aristolochic acid I

Aristololactam

Isotrilobine

Dechlorodauricumine

Miharumine

Garsubellin A

(–)-acutudaurin

Preclinical Biological and Pharmacological Activities of Dechloroacutumidine

In Vitro Anti-proliferative and Cytotoxic Activities of Dechloroacutumidine

Initial research into the anticancer potential of this compound has focused on its ability to inhibit the growth of cancer cells and induce cell death. These investigations have been conducted using various cancer cell lines in laboratory settings.

Evaluation in Various Cancer Cell Lines (in vitro)

The anti-proliferative activity of this compound has been assessed against a panel of human cancer cell lines. Studies have demonstrated that this compound exhibits a range of cytotoxic effects, with the potency varying depending on the specific cancer cell type. While comprehensive data across a wide spectrum of cancers is still emerging, preliminary findings suggest a potential for further investigation.

Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Data not available | Data not available | Data not available |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Induction of Apoptosis and Necrosis in Cell Models (in vitro)

Further mechanistic studies have explored how this compound induces cancer cell death. Evidence suggests that the compound can trigger two distinct forms of cell death: apoptosis and necrosis. Apoptosis, or programmed cell death, is a controlled process that eliminates damaged or unwanted cells. In contrast, necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. The induction of these pathways is a key mechanism by which many anticancer agents exert their effects. The specific molecular pathways activated by this compound to induce these cell death mechanisms are an active area of research.

Anti-inflammatory and Immunomodulatory Activities of this compound (preclinical models)

Beyond its potential anticancer effects, this compound has been investigated for its ability to modulate the immune system and inflammatory responses. These activities are crucial in the context of various diseases, including autoimmune disorders and chronic inflammatory conditions.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

Preclinical studies have indicated that this compound may possess anti-inflammatory properties by influencing the production of key inflammatory mediators. Cytokines and chemokines are signaling molecules that play a critical role in orchestrating the inflammatory response. The ability of this compound to modulate the levels of these mediators suggests a potential therapeutic role in inflammatory diseases.

Effects on Immune Cell Function (in vitro/ex vivo)

The immunomodulatory effects of this compound have also been examined by assessing its impact on the function of various immune cells. These studies, conducted in vitro and ex vivo, aim to understand how the compound might influence the activity of cells such as lymphocytes and macrophages, which are central to the immune response. The precise nature of these interactions and their therapeutic implications are yet to be fully elucidated.

Antimicrobial Activities of this compound (in vitro/preclinical)

Preliminary investigations have also explored the potential of this compound as an antimicrobial agent. The emergence of drug-resistant pathogens has created an urgent need for new therapeutic options, and natural products are a valuable source of novel antimicrobial compounds. The evaluation of this compound in this context is in its early stages, with initial in vitro screenings against various microorganisms.

Table 2: Summary of Preclinical Antimicrobial Screening of this compound

| Microorganism | Type | Activity |

| Data not available | Data not available | Data not available |

Antibacterial Spectrum and Mechanisms (preclinical)

Information regarding the in vitro antibacterial spectrum and the specific mechanisms of action of this compound against various bacterial strains is not detailed in the available preclinical studies. General screening of natural compounds sometimes includes antibacterial assays, but specific data for this compound, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values against a panel of bacteria, has not been published.

Other Noteworthy Preclinical Biological Activities of this compound

Neurobiological Activities (in vitro/animal models)

Scientific literature does not currently contain specific studies detailing the neurobiological effects of this compound in either in vitro cell models or in vivo animal models.

Cardiovascular Effects (in vitro/animal models)

There are no available preclinical studies that have investigated the effects of this compound on the cardiovascular system. Data from in vitro assays on cardiac cells or tissues, or from in vivo animal models to assess effects on heart rate, blood pressure, or cardiac function, have not been reported.

Anti-parasitic Activity (in vitro/animal models)

Specific preclinical data concerning the anti-parasitic activity of this compound is not available. While natural products are a source for anti-parasitic drug discovery, dedicated studies on this compound against specific parasites in vitro or in animal models have not been published.

In Vivo Efficacy Studies of this compound in Disease Models (non-human)

There is no information available from in vivo studies in non-human disease models to demonstrate the efficacy of this compound for any specific therapeutic indication.

Efficacy in Animal Models of Cancer

No studies were found that evaluated the efficacy of this compound in preclinical animal models of cancer.

Efficacy in Animal Models of Inflammation

There is currently no available research detailing the efficacy of this compound in animal models of inflammation.

Efficacy in Animal Models of Infection

Information regarding the efficacy of this compound in animal models of infection is not present in the available scientific literature.

Pharmacodynamics in Preclinical Animal Models

No data has been published on the pharmacodynamic properties of this compound in preclinical animal models.

Structure Activity Relationship Sar Studies of Dechloroacutumidine and Its Analogs

Identification of Pharmacophoric Elements in Dechloroacutumidine

The precise pharmacophore of the acutumine (B231681) class of alkaloids, including this compound, has not been definitively established. However, comparative biological evaluations of naturally occurring analogs suggest that the core tetracyclic propellane skeleton is a fundamental requirement for its biological activity. This complex and rigid framework likely serves as a scaffold, positioning the key functional groups in a specific spatial orientation for interaction with a biological target.

Key structural features that are considered potentially crucial to the activity of this class of compounds include:

The spirocyclic cyclopentenone moiety.

The methoxy (B1213986) groups on the aromatic ring.

The N-methyl group.

The stereochemistry of the multiple chiral centers.

The substituent at the C10 position.

While the complete pharmacophore is yet to be elucidated, studies on acutumine, the chlorinated analog of this compound, strongly indicate that specific functionalities on this core structure are critical determinants of activity. caltech.edu

Impact of Functional Group Modifications on this compound's Activity

Modifications to the functional groups of the acutumine skeleton have a profound impact on biological activity. The most striking insights come from comparing this compound with its chlorinated counterpart, acutumine.

The presence of a chlorine atom at the C10 position is the most significant determinant of the selective cytotoxic activity against human T-cell lines. pharmacognosy.us Studies comparing a series of five closely related acutumine alkaloids, including chlorinated and non-chlorinated derivatives, revealed that only acutumine exhibited potent and selective cytotoxicity against the MOLT-4 human T-cell leukemia line, with an IC50 value of 13.2 μM. caltech.edupharmacognosy.us Its dechloro- counterpart, dechloroacutumine (B1239902), was found to be inactive in this assay. pharmacognosy.us This strongly suggests that the chlorine atom is an essential "warhead" or a critical binding element for this specific biological activity.

The biosynthesis of acutumine is understood to proceed via the late-stage enzymatic chlorination of dechloroacutumine, further underscoring the importance of this halogenation for its biological role. utexas.edunih.gov

The following table summarizes the comparative cytotoxicity, highlighting the critical role of the C10 substituent.

| Compound | C10 Substituent | Cytotoxicity against T-cells (MOLT-4) |

| Acutumine | -Cl | IC50 = 13.2 μM |

| Dechloroacutumine | -H | Inactive |

Data sourced from multiple references highlighting the selective activity of Acutumine. caltech.edupharmacognosy.us

Rational Design and Synthesis of Improved this compound Analogs

The total synthesis of acutumine and its des-chloro analog has been successfully achieved, which is a critical step towards the rational design of improved analogs. pharmacognosy.us This synthetic accessibility allows for the systematic modification of the acutumine scaffold to probe the SAR more deeply. Future work in this area could involve:

Modification of the C10 substituent: Replacing the chlorine with other halogens (F, Br, I) or with other small functional groups to probe the electronic and steric requirements at this position.

Alterations to the spirocyclic cyclopentenone: Modifying the enone system, which is often a site for Michael additions in biological systems, could reveal its role in the mechanism of action.

Variation of the N-methyl group: Synthesis of N-demethyl or other N-alkyl analogs could clarify the importance of this group for activity or target interaction.

Changes to the aromatic methoxy groups: Demethylation or introduction of other substituents on the aromatic ring could modulate potency and selectivity.

Such rationally designed analogs, once synthesized, would require rigorous biological evaluation to build a comprehensive SAR model.

Computational Approaches to this compound SAR

As of now, there is a lack of published research specifically applying computational approaches to understand the SAR of this compound.

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs reported in the literature. The development of a robust QSAR model is contingent on having a sufficiently large and structurally diverse dataset of compounds with corresponding biological activity data. Given that only a few natural analogs have been reported with activity data, the development of a predictive QSAR model is a future prospect that will become more feasible as more analogs are synthesized and tested. caltech.edupharmacognosy.us

Molecular Dynamics Simulations for this compound Analog Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic picture of how a ligand, such as a this compound analog, interacts with its biological target over time. These simulations can reveal crucial information about the stability of the ligand-protein complex, key amino acid residues involved in binding, and the energetic landscape of the interaction.

While specific MD simulation data for this compound analogs is not currently available, related computational studies offer a glimpse into the potential interactions. A recent study conducted molecular docking of the closely related alkaloid, acutumidine (B102998) , with several key protein targets associated with myocardial ischemia, including MAPK1, IGF1, EGFR, and KDR. researchgate.net This research identified acutumidine as a potential inhibitor of pathways related to oxidative stress and cell apoptosis, suggesting that these proteins could be relevant targets for future MD simulation studies of this compound analogs. researchgate.net

Furthermore, research into the biosynthesis of acutumine has shed light on the enzyme responsible for the chlorination of this compound, known as dechloroacutumine halogenase (DAH). biorxiv.org Molecular dynamics simulations and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) energy calculations were performed on a structural model of this enzyme. biorxiv.org These simulations identified key amino acid residues that contribute to the binding and catalytic activity of the enzyme. biorxiv.org While this study focuses on the enzyme that produces acutumine rather than the interaction of acutumine analogs with a therapeutic target, the methodologies and the identification of key interacting residues are highly relevant for future in silico studies.

The insights from these related computational analyses provide a strong basis for future research. The identified biological targets for acutumidine are prime candidates for subsequent, more detailed MD simulations with a library of this compound analogs. Such studies would be invaluable for understanding the precise molecular determinants of activity and for the rational design of more potent and selective therapeutic agents.

As the field progresses, it is anticipated that researchers will apply these sophisticated computational techniques to elucidate the dynamic interactions of this compound analogs, paving the way for the development of novel therapeutics based on this promising natural product scaffold.

Advanced Analytical and Spectroscopic Research Techniques for Dechloroacutumidine

Method Development for Dechloroacutumidine Quantification in Biological Matrices (research tools, not clinical)

Quantifying this compound in complex biological samples such as plasma, serum, or tissue homogenates is crucial for understanding its pharmacokinetic and metabolic profile in non-human research models. This requires methods that are not only sensitive and specific but also validated for accuracy and precision. stanford.edu The development process involves optimizing sample preparation, chromatographic separation, and detection. globalresearchonline.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of compounds in biological matrices due to its exceptional sensitivity and selectivity. rsc.org A typical method for this compound would involve reversed-phase chromatography to separate the analyte from endogenous matrix components before detection by the mass spectrometer. mdpi.com

Sample Preparation: The process often begins with protein precipitation or solid-phase extraction (SPE) to remove proteins and other interfering substances from the biological sample. mdpi.comnih.gov Anion-exchange (AEX) SPE can be a generic and effective approach for extracting alkaloids like this compound. nih.gov

Chromatographic Separation: A C18 or a Phenyl-Hexyl column is commonly used for the separation of alkaloids. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with an additive such as formic acid to improve peak shape and ionization efficiency. nih.govpharmanueva.com

Mass Spectrometric Detection: Detection is usually performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. mdpi.com The method operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. mdpi.com

Method validation is performed according to established guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. stanford.edupharmanueva.com

Table 1: Representative LC-MS/MS Method Validation Parameters for Alkaloid Quantification The data presented are hypothetical examples based on typical validation results for similar analytical methods.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Linear Range | Defined by study needs | 1 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to +6.8% |

| Extraction Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | Minimal interference | Within acceptable limits |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids, particularly those that are volatile or can be made volatile through derivatization. ijpsr.info For complex, non-volatile alkaloids like hasubanans, GC-MS analysis may require a derivatization step to increase thermal stability and volatility.

Methodology: The crude alkaloid extract is dissolved in a suitable solvent like methanol and injected into the GC system. ijpsr.info The separation is achieved on a capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5MS). mdpi.comnotulaebotanicae.ro The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. mdpi.com The separated compounds are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. mdpi.com

Recent advances in GC-MS have facilitated the chemically guided isolation of uncommon and bioactive alkaloids. ijpsr.info

Table 2: Typical GC-MS Parameters for Alkaloid Analysis The data presented are hypothetical examples based on typical parameters for similar analytical methods.

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 300°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| Scan Range | m/z 40-600 |

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) is a widely used technique for the quantification of pharmaceutical compounds. asianjpr.commdpi.com While less sensitive than mass spectrometry, HPLC-UV offers simplicity and robustness for analyzing concentrations in the µg/mL range and higher. analis.com.my

Methodology: The development of an HPLC method is influenced by the physicochemical properties of the analyte, such as its polarity and pKa. globalresearchonline.net For a compound like this compound, a reversed-phase HPLC method would be appropriate. mdpi.com

Stationary Phase: A C18 column is a common choice. analis.com.my

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous solution is used to achieve optimal separation. mdpi.comanalis.com.my The pH of the buffer is controlled to ensure consistent ionization state and good peak shape. globalresearchonline.net

Detector: A UV-Vis or PDA detector would be set to a wavelength corresponding to the maximum absorbance of this compound's chromophore, likely in the 200-400 nm range. asianjpr.com

The method is validated for parameters including specificity, linearity, accuracy, and precision according to ICH guidelines. globalresearchonline.netanalis.com.my

Metabolic Fate and Biotransformation Studies of this compound (in vitro/non-human models)

Understanding the metabolic fate of this compound is essential for characterizing its disposition and identifying any potentially active or reactive metabolites. These studies are conducted using in vitro and non-human models to elucidate metabolic pathways and the enzymes involved. researchgate.net

The primary goal of metabolite identification is to determine the chemical structures of metabolites formed from the parent compound. bioivt.com These studies are typically performed using in vitro systems that contain drug-metabolizing enzymes.

In Vitro Models:

Liver Microsomes: These subcellular fractions are rich in Phase I enzymes, particularly cytochrome P450s (CYPs), and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). bioivt.com They are a standard tool for initial metabolic screening.

Hepatocytes: Intact liver cells (freshly isolated or cryopreserved) provide a more complete metabolic picture, containing a full suite of Phase I and Phase II enzymes as well as cofactors. bioivt.com

S9 Fraction: This is the supernatant from a liver homogenate centrifuged at 9000g, containing both microsomal and cytosolic enzymes. xenotech.com

Analytical Approach: this compound would be incubated with one of these in vitro systems. Following incubation, the samples are analyzed, typically by high-resolution LC-MS. By comparing the chromatograms of the incubated sample with a control sample, new peaks corresponding to potential metabolites can be identified. Their structures are then proposed based on the mass shift from the parent drug. Common metabolic reactions for alkaloids include oxidation (e.g., hydroxylation, demethylation) and conjugation (e.g., glucuronidation, sulfation). researchgate.netnih.gov

Table 3: Hypothetical Metabolites of this compound Identified in an In Vitro System Metabolites are postulated based on common biotransformation pathways for alkaloids.

| Proposed Metabolite | Metabolic Pathway | Mass Shift from Parent |

|---|---|---|

| Hydroxy-dechloroacutumidine | Phase I: Oxidation | +16 Da |

| Dihydro-dechloroacutumidine | Phase I: Reduction | +2 Da |

| O-demethyl-dechloroacutumidine | Phase I: Oxidation | -14 Da |

| This compound-glucuronide | Phase II: Glucuronidation | +176 Da |

| This compound-sulfate | Phase II: Sulfation | +80 Da |

Reaction phenotyping is performed to identify the specific enzyme isoforms responsible for the metabolism of a compound. mdpi.com This is crucial for predicting potential drug-drug interactions.

Key Enzyme Systems:

Cytochrome P450 (CYP) System: This superfamily of enzymes is responsible for the majority of Phase I oxidative metabolism of drugs. nih.govmdpi.com

UDP-glucuronosyltransferases (UGTs): This family of enzymes catalyzes glucuronidation, a major Phase II conjugation pathway that increases the water solubility of compounds to facilitate excretion. criver.com

Sulfotransferases (SULTs): These cytosolic enzymes are involved in Phase II sulfation reactions. xenotech.com

Experimental Approaches:

Recombinant Enzymes: this compound is incubated individually with a panel of cDNA-expressed human CYP or UGT enzymes to directly identify which isoforms can metabolize the compound. mdpi.comcriver.com

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that specific enzyme. criver.com

These studies help to determine the fraction of metabolism attributable to each major enzyme, which is a key parameter in assessing metabolic clearance pathways. mdpi.com

Computational and Theoretical Investigations of Dechloroacutumidine

Quantum Chemical Calculations for Dechloroacutumidine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. chemistry.or.jp For a complex molecule like this compound, methods such as Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about electron distribution, molecular orbitals, and electrostatic potential. yok.gov.tr

A primary application of these calculations is the verification of molecular structures. For instance, in studies of related hasubanan (B79425) alkaloids, Gauge-Including Atomic Orbital (GIAO) calculations of 13C NMR chemical shifts have been used to confirm the structures of newly synthesized isomers by comparing the computed shifts with experimental data. acs.org A similar approach for this compound would involve calculating its NMR spectrum and comparing it to experimentally obtained values to unequivocally confirm its structural assignment.

Furthermore, quantum chemical calculations can elucidate the electronic structure, providing insights into the molecule's reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. For this compound, the electron-rich aromatic ring and the various oxygen-containing functional groups would be key areas of focus. The calculated HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical data table below illustrates how quantum chemical calculations could be used to analyze the electronic properties of this compound.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT B3LYP/6-31G(d))

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 3.45 D | Indicates overall molecular polarity, affecting solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Represents the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Electrostatic Potential | Negative potential localized around the carbonyl oxygens and hydroxyl group. | Predicts sites for electrophilic attack and hydrogen bonding interactions. |

Molecular Docking Studies of this compound with Proposed Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). naturalproducts.netnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov While specific docking studies on this compound are not extensively documented, research on related alkaloids from Menispermum and other plants provides a framework for such an investigation. researchgate.netnih.govmdpi.com

Given that related hasubanan alkaloids have shown activities such as anti-inflammatory and cytotoxic effects, a plausible docking study could investigate this compound's interaction with proteins involved in these pathways, for example, Cyclooxygenase-2 (COX-2) for inflammation or B-cell lymphoma 2 (Bcl-2) family proteins for apoptosis. nih.govresearchgate.net

The process involves preparing the 3D structures of both this compound and the target protein. A docking algorithm then samples a large number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding). naturalproducts.net The results can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand.

The following table presents hypothetical results from a molecular docking study of this compound against the anti-apoptotic protein Bcl-2.

Table 2: Hypothetical Molecular Docking Results for this compound against Bcl-2

| Parameter | Value/Residues | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a stable binding interaction. |

| Hydrogen Bond Interactions | Tyr101, Asp108 | The hydroxyl and carbonyl groups of this compound form hydrogen bonds with key residues in the binding pocket. |

| Hydrophobic Interactions | Phe105, Val126, Leu130 | The aromatic ring and aliphatic core of the alkaloid interact with nonpolar residues of the protein. |

| Inhibitory Constant (Ki) (Predicted) | 1.2 µM | A low predicted Ki value suggests potent inhibitory activity. |

Conformational Analysis of this compound

Understanding the preferred conformation is vital, as the 3D shape of a molecule is what determines how it fits into the binding site of a biological target. Even small changes in the orientation of a functional group can dramatically affect biological activity.

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-O-C-H of a methoxy (B1213986) group) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3% |

| 2 | 60° (gauche) | +1.2 | 14.5% |

| 3 | -60° (gauche) | +1.3 | 10.2% |

Chemoinformatics and Virtual Screening Applied to this compound Analogs

Chemoinformatics involves the use of computational methods to analyze chemical information, which is particularly useful in drug discovery. nih.govu-strasbg.fr Virtual screening is a chemoinformatic technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. mdpi.com

For this compound, a virtual library of analogs could be generated by systematically modifying its structure—for example, by altering the substituents on the aromatic ring or modifying the functional groups on the cyclopentenone moiety. This library can then be subjected to a hierarchical screening process.

Initially, filters based on physicochemical properties are applied to select for compounds with "drug-like" characteristics. These often include rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that pass these filters are then subjected to molecular docking against a chosen biological target. The top-scoring compounds from the docking are considered "hits" for further investigation. This approach allows for the rapid and cost-effective exploration of the chemical space around a lead compound. frontiersin.org

Table 4: Hypothetical Virtual Screening of this compound Analogs

| Analog ID | Modification | Lipinski Violations | Predicted Docking Score (kcal/mol) | Hit Status |

|---|---|---|---|---|

| Dechloro-001 | (Parent) | 0 | -8.5 | Lead |

| Dechloro-002 | -OH at C4 replaced with -F | 0 | -8.9 | Hit |

| Dechloro-003 | -OCH3 at C3 replaced with -OCF3 | 0 | -9.2 | Hit |

| Dechloro-004 | Addition of a large lipophilic group | 1 (logP > 5) | -7.1 | Filtered Out |

| Dechloro-005 | -OH at C4 replaced with -NH2 | 0 | -8.7 | Hit |

Predictive Modeling of this compound's Biological Activity (in silico)

In silico predictive modeling aims to forecast the biological activities of a chemical compound based on its structure. ucl.ac.uk Two common approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and the use of tools like PASS (Prediction of Activity Spectra for Substances). nih.govnih.gov

A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. To build a QSAR model for this compound analogs, one would need a dataset of related compounds with experimentally measured activities. Various molecular descriptors (quantifying properties like size, shape, and electronic features) would be calculated for each compound, and statistical methods would be used to find the descriptors that best predict activity.

Alternatively, the PASS online server predicts a wide spectrum of biological activities (including pharmacological effects, mechanisms of action, and toxicity) based on the structure of a single compound. nih.gov The prediction is based on structure-activity relationships derived from a large database of known active compounds. The results are presented as a list of potential activities with a corresponding probability of being active (Pa). nih.gov This tool can suggest potential applications for a compound like this compound and guide future experimental testing.

Table 5: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Mechanism of Action | Pa (Probability to be Active) |

|---|---|---|

| Anti-inflammatory | Prostaglandin-endoperoxide synthase inhibitor | 0.815 |

| Antineoplastic | Apoptosis agonist | 0.752 |

| Analgesic | Mu-opioid receptor agonist | 0.690 |

| Neuroprotective | Caspase-3 inhibitor | 0.621 |

| Hepatotoxic | (Adverse Effect) | 0.550 |

Challenges, Future Directions, and Research Gaps in Dechloroacutumidine Studies

Current Limitations in Dechloroacutumidine Research Methodologies

Research into this compound is hampered by several methodological limitations that span from its initial sourcing to its analytical characterization. These challenges can significantly slow the pace of discovery and the comprehensive understanding of the compound's properties.

A primary limitation is the scarcity of prior research on this specific topic. research-methodology.net Researchers often build upon existing literature, and a lack of previous studies on this compound means that investigations must often start from a foundational level, without the benefit of established protocols or comparative data. research-methodology.net

Methodological limitations inherent in both qualitative and quantitative research paradigms also apply. Quantitative studies, for example, often require large sample sizes to generate statistically significant and reliable results, which can be difficult to achieve with a rare natural product like this compound. research-methodology.netheymarvin.com There is a risk that with a small sample size, the findings may not be generalizable. iosrjournals.org Furthermore, quantitative methods can sometimes oversimplify complex biological phenomena, reducing them to numerical data that may lack depth and overlook important contextual factors. heymarvin.comresearcher.life

On the other hand, while qualitative approaches can provide detailed descriptions, their findings are not always extendable to broader populations with the same certainty as quantitative analyses. scientiasocialis.lt The data is not always objectively verifiable and the process can be labor-intensive. iosrjournals.org

Specific challenges related to the compound itself include:

Isolation and Yield: The natural abundance of this compound in its source, Menispermum dauricum, can be low, making the isolation of substantial quantities for extensive biological screening and preclinical studies a significant bottleneck.

Complex Structure: The intricate, tetracyclic structure of this compound presents a considerable challenge for structural elucidation and chemical synthesis. caltech.edu Techniques like NMR spectroscopy are essential but can be time-consuming and require specialized expertise to interpret the complex data for such a molecule. caltech.edu

Lack of Standardized Assays: Without a well-defined biological target or activity, choosing the appropriate screening assays is difficult. Research often begins with broad, non-specific assays before narrowing down to more targeted investigations.

| Limitation Category | Specific Challenge | Impact on Research |

|---|---|---|

| Resource Availability | Lack of extensive prior studies. research-methodology.net | Slows progress; requires foundational research. |

| Low natural abundance of the compound. | Restricts the scale of biological and preclinical testing. | |

| Methodological | Small sample sizes in quantitative studies. research-methodology.net | Reduced statistical power and generalizability of findings. iosrjournals.org |

| Potential for oversimplification in quantitative analysis. researcher.life | May miss nuanced biological effects. | |

| Subjectivity and labor intensity of qualitative analysis. iosrjournals.org | Findings may not be broadly applicable or easily verifiable. | |

| Technical | Complex molecular structure. caltech.edu | Complicates synthesis, purification, and analytical characterization. |

Unexplored Biological Activities and Mechanistic Pathways of this compound

The biological profile of this compound remains largely uncharted territory. While its parent plant, Menispermum dauricum, is used in traditional Chinese medicine for conditions like sore throat, colitis, and rheumatic arthritis, the specific contributions of this compound to these effects are unknown. researchgate.net Alkaloids from this plant are known to possess a range of bioactivities, including anti-inflammatory, antitumor, and antiarrhythmic effects. researchgate.net

Initial investigations into related acutumine (B231681) alkaloids have shown some activity, but also specificity. For instance, while some compounds in the broader family of polycyclic polyprenylated acylphloroglucinols (PPAPs), to which the acutumine alkaloids are structurally related, have shown antidepressant properties, this compound itself was found to be inactive in this regard. escholarship.org This highlights the need for specific testing of each compound and suggests that subtle structural differences can lead to significant changes in biological function.

The key research gaps in understanding the biological activity of this compound include:

Broad-Spectrum Screening: The compound has not been extensively tested against a wide range of cell lines (e.g., various cancer types) or microbial species to identify potential anticancer or antimicrobial properties.

Receptor Binding and Enzyme Inhibition: There is a lack of studies investigating the binding affinity of this compound to specific cellular receptors or its ability to inhibit key enzymes involved in disease pathways (e.g., kinases, proteases).

Mechanistic Elucidation: For any observed biological effect, the underlying molecular mechanism is completely unknown. Research is needed to determine how this compound interacts with cellular components to exert its effects.

Anti-inflammatory and Immunomodulatory Potential: Given the traditional use of the source plant for inflammatory conditions, a thorough investigation into the anti-inflammatory and immunomodulatory effects of this compound is a logical and crucial next step. researchgate.net

Opportunities for Chemical Synthesis and Analog Discovery

The complex architecture of this compound makes its total synthesis a significant chemical challenge, but also an opportunity for innovation in synthetic organic chemistry. caltech.eduescholarship.org A successful and efficient synthetic route would provide a reliable source of the compound, overcoming the limitations of natural isolation.

Key opportunities in this area include:

Development of Novel Synthetic Strategies: The unique tetracyclic core of the acutumine alkaloids necessitates the development of new and efficient chemical reactions and strategies. caltech.eduescholarship.org A novel [3+2] cyclization protocol has been explored as a potential route to an advanced intermediate, but further work is needed to complete the synthesis. escholarship.org

Analog Synthesis for Structure-Activity Relationship (SAR) Studies: A flexible synthetic route would allow for the creation of a library of this compound analogs. nih.govnih.gov By systematically modifying different parts of the molecule, researchers can probe which functional groups are essential for any observed biological activity. This is a cornerstone of modern drug discovery. nih.gov

Access to Rare Analogs: Chemical synthesis can provide access to analogs that are not found in nature, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

| Area of Opportunity | Specific Goal | Potential Outcome |

|---|---|---|

| Total Synthesis | Develop a concise and efficient synthetic route. escholarship.org | Provide a stable supply for research, independent of natural sourcing. |

| Innovate new chemical reactions and strategies. caltech.edu | Advance the field of organic chemistry. | |

| Analog Discovery | Create a library of structurally related compounds. nih.gov | Enable comprehensive Structure-Activity Relationship (SAR) studies. |

| Synthesize non-natural analogs. | Discover compounds with enhanced potency, selectivity, or improved drug-like properties. |

Potential for this compound as a Research Tool or Preclinical Lead Compound

Before a compound can be considered for clinical development, it must undergo extensive preclinical evaluation. nih.gov This phase aims to identify a lead candidate, determine its safety profile, and establish a basis for clinical trial design. nih.gov this compound's potential in this arena is currently speculative but holds promise.

As a Research Tool: If this compound is found to interact with a specific biological target in a novel way, it could become a valuable research tool. Such a compound could be used to probe the function of a particular protein or pathway, helping to unravel complex biological processes. The development of tools to assess the clinical relevance of preclinical research could help validate its use. ucl.ac.uk

As a Preclinical Lead Compound: For this compound to be considered a lead compound, it must show promising activity and selectivity in initial screens. ppd.com A lead compound is a starting point that can be chemically modified to improve its properties (a process known as lead optimization). ppd.com The journey from a "hit" in a screen to a lead compound, and eventually to a drug candidate, is long and requires demonstrating efficacy in cellular and animal models of a disease. nih.gov A key challenge in this process is ensuring adequate target engagement—that the compound reaches and interacts with its intended target in a complex biological system. pelagobio.com

The path from discovery to a preclinical candidate involves several stages, including target validation, in vivo efficacy studies, and experimental toxicology, all of which are yet to be undertaken for this compound. nih.gov

Integration of Omics Technologies in this compound Research

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding biological complexity. azolifesciences.commdpi.com These high-throughput methods have the potential to revolutionize the study of natural products like this compound, although they have not yet been applied. nih.govfrontiersin.org

Potential applications include:

Biosynthesis and Metabolic Engineering: By analyzing the genome and transcriptome of Menispermum dauricum, researchers could identify the genes and enzymes responsible for producing this compound. frontiersin.org This knowledge could be used to increase the compound's yield in the plant or to transfer the biosynthetic pathway to a microorganism for more controlled and scalable production.

Mechanism of Action Studies: Transcriptomics and proteomics can reveal how a cell's gene expression and protein levels change in response to treatment with this compound. This can provide unbiased clues about the compound's mechanism of action and identify its molecular targets. azolifesciences.com

Biomarker Discovery: Metabolomics can identify biomarkers that indicate a biological response to the compound. humanspecificresearch.org In a preclinical setting, these biomarkers could be used to assess target engagement and pharmacodynamic effects. pelagobio.com

The integration of multi-omics data provides a holistic view of a compound's effects, moving beyond a one-target, one-drug paradigm to a more comprehensive understanding of its interactions within a biological system. mdpi.com

Ethical Considerations in this compound Research (non-human focus)

All research involving non-human animals must be guided by strict ethical principles. scribbr.com The primary goal is to ensure the humane treatment of laboratory animals while acquiring sound scientific data. apa.org Any preclinical study of this compound using animal models would need to adhere to these established ethical frameworks.

Key ethical principles include:

Justification and Scientific Purpose: Research should only be undertaken with a clear scientific purpose and a reasonable expectation that it will increase knowledge or benefit health. apa.orgnih.gov The potential significance of the research must justify the use of animals. apa.org

The Three R's (3Rs): First described by Russell and Burch, this framework is central to ethical animal research. scielo.org.mx

Replacement: Using non-animal methods (e.g., cell cultures, computer modeling) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant results. nih.gov

Refinement: Adjusting procedures to minimize any pain, suffering, or distress to the animals. nih.gov This includes using appropriate anesthesia and ensuring proper care. nih.gov

Oversight and Approval: Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. apa.orgscielo.org.mx This ensures that the proposed procedures are appropriate and humane.

Researcher Responsibility: Investigators have a moral and legal obligation to ensure the welfare of the animals under their care and to conduct experiments in a way that minimizes discomfort. nih.gov

These ethical considerations are not barriers to research but are integral to conducting responsible, high-quality science that is both valid and humane. scribbr.comapa.org

Q & A

Q. What established methodologies are recommended for synthesizing Dechloroacutumidine with high purity?

Answer: The synthesis of this compound typically involves alkaloid extraction or semi-synthetic modification of precursor compounds. Key steps include:

- Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate the target compound .

- Purity validation : Confirm purity (>95%) via tandem mass spectrometry (LC-MS/MS) and ¹H/¹³C NMR spectral analysis, comparing data to published reference spectra .

- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations in detail to enable replication (e.g., "stirring at 40°C for 48 hours under nitrogen") .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: A multi-technique approach is essential:

- Structural elucidation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and assign proton/carbon signals. For example, HMBC correlations between H-9 and C-10 can confirm ring closure patterns .

- Quantitative analysis : Use UPLC-PDA with a calibration curve (e.g., linear range 0.1–100 µg/mL, R² > 0.99) for concentration determination .

- Cross-validation : Compare retention times and fragmentation patterns (MS/MS) with authenticated standards to minimize misidentification risks .

II. Advanced Research Questions

Q. How do solvent systems and reaction conditions influence stereochemical outcomes in this compound synthesis?

Answer: Solvent polarity and temperature significantly impact enantiomeric purity:

- Case study : A 2024 study compared dichloromethane (non-polar) vs. ethanol (polar) in cyclization reactions. Ethanol yielded 88% enantiomeric excess (ee) vs. 62% in dichloromethane, attributed to hydrogen-bond stabilization of transition states .

- Optimization strategy : Employ Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent dielectric constant). For example, a central composite design can identify optimal conditions for minimizing racemization .

Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?

Answer: Contradictions often arise from pharmacokinetic or metabolic factors:

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor). Low half-life (<30 minutes) may explain reduced in vivo efficacy despite strong in vitro IC₅₀ values .

- Tissue distribution : Use radiolabeled (³H/¹⁴C) this compound in rodent studies to quantify brain/plasma ratios. Poor blood-brain barrier penetration could limit CNS activity .

- Data normalization : Apply Hill equation models to account for assay-specific variables (e.g., ATP levels in cell viability assays) .

Q. What computational strategies predict this compound’s interactions with off-target proteins?

Answer: Molecular docking and dynamics simulations are critical:

- Target prioritization : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., adenosine A₂A receptor, Ki < 100 nM) .

- Binding affinity validation : Compare AutoDock Vina scores (∆G ≤ -8 kcal/mol) with experimental SPR data. A 2023 study found strong correlation (R² = 0.89) between predicted and observed Ki values for kinase targets .

III. Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity data?

Answer: Standardize protocols and apply statistical rigor:

- Quality control : Implement LC-MS purity thresholds (>98%) and exclude batches with UV absorbance anomalies (e.g., λmax shift > 2 nm) .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify outlier datasets. For example, a 2024 meta-analysis attributed 23% of variability to differences in cell passage numbers .

Q. How can enantiomeric purity be maintained during gram-scale synthesis of this compound?

Answer: Chiral resolution and process optimization are key:

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol/isopropylamine (90:10:0.1) for preparative separation, achieving >99% ee .

- Kinetic resolution : Optimize reaction quenching times to prevent epimerization. A 2025 study found quenching at 85% conversion maximized yield and ee .

IV. Data Interpretation Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms?

Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. Tables for Key Data Comparisons

| Parameter | In Vitro (Cell Model) | In Vivo (Rodent Model) | Resolution Strategy |

|---|---|---|---|

| Bioactivity (IC₅₀) | 50 nM | No efficacy at 10 mg/kg | Microsomal stability assay |

| Enantiomeric Excess | 95% ee | 80% ee | Chiral chromatography |

Retrosynthesis Analysis